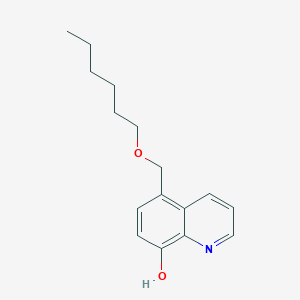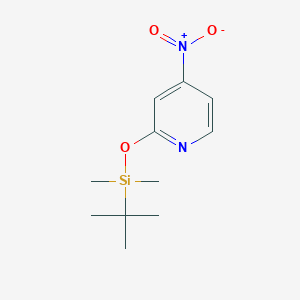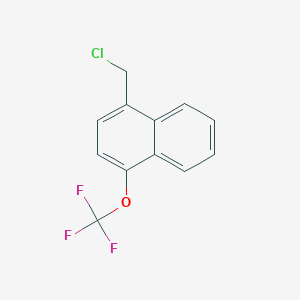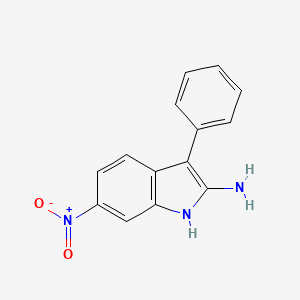
5-((Hexyloxy)methyl)quinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((Hexyloxy)methyl)quinolin-8-ol is a derivative of quinolin-8-ol, a compound known for its diverse applications in medicinal and industrial chemistry This compound features a quinoline ring system substituted with a hexyloxy methyl group at the 5-position and a hydroxyl group at the 8-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Hexyloxy)methyl)quinolin-8-ol typically involves the O-alkylation of quinolin-8-ol with a hexyloxy methyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often include heating the mixture to facilitate the substitution reaction, resulting in the formation of the desired product with good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles such as solvent recycling and the use of environmentally benign reagents can be incorporated to minimize the environmental impact .
化学反应分析
Types of Reactions
5-((Hexyloxy)methyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to yield tetrahydroquinoline derivatives.
Substitution: The hexyloxy methyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the hexyloxy methyl group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
5-((Hexyloxy)methyl)quinolin-8-ol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 5-((Hexyloxy)methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound can chelate metal ions, disrupting essential metal-dependent enzymes in microorganisms.
Anticancer Activity: It can intercalate into DNA, inhibiting the replication and transcription processes, leading to cell death.
Corrosion Inhibition: The compound adsorbs onto metal surfaces, forming a protective layer that prevents oxidation and corrosion.
相似化合物的比较
Similar Compounds
Quinolin-8-ol: The parent compound with similar biological activities but lacking the hexyloxy methyl group.
5-((Morpholin-4-yl)methyl)quinolin-8-ol: A derivative with a morpholine group instead of a hexyloxy methyl group, showing different solubility and biological properties.
5-((2-Bromoethoxy)methyl)quinolin-8-ol: A brominated derivative with enhanced reactivity for further functionalization.
Uniqueness
5-((Hexyloxy)methyl)quinolin-8-ol is unique due to the presence of the hexyloxy methyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
7545-61-1 |
|---|---|
分子式 |
C16H21NO2 |
分子量 |
259.34 g/mol |
IUPAC 名称 |
5-(hexoxymethyl)quinolin-8-ol |
InChI |
InChI=1S/C16H21NO2/c1-2-3-4-5-11-19-12-13-8-9-15(18)16-14(13)7-6-10-17-16/h6-10,18H,2-5,11-12H2,1H3 |
InChI 键 |
LSFKOYSQISFCFI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOCC1=C2C=CC=NC2=C(C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(Ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11859436.png)
![4'-[(Trimethylsilyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B11859437.png)

![methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B11859445.png)

![Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11859452.png)

![9-Phenylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B11859470.png)
![2-(Propylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11859484.png)
![5-(Tert-butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B11859490.png)
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide](/img/structure/B11859492.png)
